3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve identifying the compound’s functional groups and structural features.
Synthesis Analysis
This would involve outlining possible synthetic routes to the compound, considering factors such as the availability of starting materials, the number of steps, and the overall yield.Molecular Structure Analysis
This would involve analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to "3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" have been widely explored. For instance, the study on the synthesis of novel heterocyclic compounds derived from certain acetohydrazides showcases the creation of compounds with potential inhibitory activity against enzymes like lipase and α-glucosidase, indicating a methodological approach to discovering new therapeutic agents (Bekircan et al., 2015).
Metabolic Studies
Metabolic studies have been conducted to understand the biotransformation of related compounds in biological systems. For example, research on the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile provides insight into the extensive metabolic pathways of these compounds, highlighting their potential pharmacokinetic behaviors (Jiang et al., 2007).
Structural Analysis
Crystallographic studies offer detailed insights into the molecular structure of related compounds. The crystal structure analysis of certain adducts reveals the dihedral angles between component rings, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Revathi et al., 2015).
Pharmacological Applications
Investigations into the pharmacological applications of these compounds have shown promising results. For instance, derivatives have been synthesized and tested for their anticonvulsant properties, with some showing potent activity in relevant models, which could lead to the development of new treatments for neurological disorders (Obniska & Zagórska, 2003).
Safety And Hazards
This would involve assessing the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve proposing further studies to better understand the compound’s properties and potential applications.
Please consult with a chemist or a relevant expert for a detailed analysis of this specific compound. They would have access to specialized databases and tools that can provide more specific and detailed information.
properties
IUPAC Name |
3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-15-13-18(26)19(21(27)25(15)11-12-28-3)20(16-5-4-6-17(22)14-16)24-9-7-23(2)8-10-24/h4-6,13-14,20,26H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQKSIKZJBNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.